molecular formula C8H11N B083744 5,6,7,8-Tetrahydroindolizine CAS No. 13618-88-7

5,6,7,8-Tetrahydroindolizine

Cat. No.: B083744
CAS No.: 13618-88-7
M. Wt: 121.18 g/mol
InChI Key: QYASHELNMUPRKF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine is a heterocyclic compound that belongs to the indolizine family. It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5,6,7,8-Tetrahydroindolizine involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which can then be formylated at the C-3 position and subsequently reduced to yield this compound .

Another method involves the palladium-catalyzed arylation and heteroarylation of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines. This process uses various aryl halides and palladium catalysts under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolizine derivatives, such as 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines .

Scientific Research Applications

5,6,7,8-Tetrahydroindolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tetrahydro modification, which imparts different chemical and biological properties compared to its parent compound, indolizine. This modification enhances its potential as a pharmacologically active compound, particularly in anticancer research .

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYASHELNMUPRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroindolizine
Reactant of Route 2
5,6,7,8-Tetrahydroindolizine
Reactant of Route 3
5,6,7,8-Tetrahydroindolizine
Reactant of Route 4
5,6,7,8-Tetrahydroindolizine
Reactant of Route 5
5,6,7,8-Tetrahydroindolizine
Reactant of Route 6
5,6,7,8-Tetrahydroindolizine

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